molecular formula C10H8ClN3O2 B1347524 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 88958-14-9

1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1347524
CAS No.: 88958-14-9
M. Wt: 237.64 g/mol
InChI Key: KIIHNAFDWWCCQJ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a 1,2,3-triazole core substituted with a carboxylic acid moiety and a chlorophenyl group, makes it a versatile building block for the synthesis of more complex molecules. This compound is recognized for its role as a key precursor in the development of potential inhibitors, particularly against the enzyme nicotinamide phosphoribosyltransferase (NAMPT or PBEF1) [https://pubmed.ncbi.nlm.nih.gov/31784052/]. NAMPT is a rate-limiting enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway, and its inhibition is a promising therapeutic strategy in oncology, as it can disrupt energy metabolism in cancer cells. Researchers utilize this carboxylic acid-functionalized triazole to create amide derivatives and other analogs through straightforward coupling reactions, exploring structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIHNAFDWWCCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356942
Record name 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88958-14-9
Record name 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90356942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and well-documented method for synthesizing 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves the copper-catalyzed cycloaddition of 3-chlorobenzyl azide with methyl propiolate. This reaction forms the triazole ring regioselectively under mild to moderate conditions.

  • Reactants:

    • 3-chlorobenzyl azide (aryl azide precursor)
    • Methyl propiolate (alkyne with ester functionality)
  • Catalyst: Copper(I) salts (e.g., CuSO4 with sodium ascorbate as reducing agent) or copper powder.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Temperature: Elevated temperatures, typically 50–80 °C, to facilitate cyclization.

  • Mechanism: The copper catalyst activates the terminal alkyne, enabling regioselective 1,4-disubstituted 1,2,3-triazole formation via a Huisgen cycloaddition pathway.

  • Post-cyclization modification: Hydrolysis of the methyl ester to the corresponding carboxylic acid is achieved by refluxing with aqueous base (e.g., NaOH) followed by acidification.

This method is favored for its high regioselectivity, good yields, and relatively mild conditions.

Industrial Scale Adaptations

For industrial production, the above synthetic route is adapted to continuous flow reactors to improve scalability, reaction control, and safety. Key features include:

  • Continuous flow reactors: Allow precise temperature and reaction time control, enhancing yield and purity.

  • Green chemistry principles: Use of less toxic solvents, recyclable copper catalysts, and minimized waste generation.

  • Purification: Recrystallization and chromatographic techniques are employed to isolate the pure acid product.

  • Optimization: Reaction parameters such as catalyst loading, solvent choice, and temperature are optimized to maximize throughput and minimize by-products.

Alternative Preparation Methods

Halogenated Triazole Intermediate Route

A patented method involves the preparation of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates, which are then selectively converted to 1-substituted-4-bromo-1H-1,2,3-triazole derivatives via Grignard reagents (e.g., isopropylmagnesium chloride) at low temperatures (−78 °C to 0 °C). Subsequent carboxylation with carbon dioxide and acidification yields a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

  • Key steps:

    • Dissolution of dibromo-triazole in THF or methyl-THF.
    • Grignard reagent addition and stirring at low temperature.
    • Carbon dioxide bubbling for carboxylation.
    • Acidification and extraction.
    • Separation and purification of the acid product.
  • Advantages: This method allows for selective functionalization and potential for structural diversification.

  • Limitations: Requires careful temperature control and handling of reactive intermediates.

Post-Synthesis Modifications and Purification

  • Hydrolysis: Methyl esters formed during cycloaddition are hydrolyzed under basic conditions (e.g., reflux with NaOH) to yield the free carboxylic acid.

  • Recrystallization: The crude acid is purified by recrystallization from solvents such as ethanol or dimethylformamide (DMF) to obtain high-purity crystalline material.

  • Chromatography: In some cases, chromatographic purification (e.g., silica gel column chromatography) is employed to remove impurities and isomeric by-products.

Summary Table of Preparation Methods

Method Key Reactants/Intermediates Conditions Advantages Limitations
CuAAC Cycloaddition 3-chlorobenzyl azide + methyl propiolate Cu catalyst, DMF, 50–80 °C High regioselectivity, mild Requires azide synthesis
Industrial Continuous Flow Same as CuAAC Flow reactor, optimized parameters Scalable, efficient, greener Requires specialized equipment
Halogenated Triazole Route 1-substituted-4,5-dibromo-triazole + Grignard reagent THF/METHF, −78 °C to 0 °C, CO2 bubbling Selective functionalization Complex, sensitive intermediates
Hydrolysis and Purification Methyl ester intermediate Reflux with NaOH, recrystallization Converts ester to acid, pure product Additional step, time-consuming

Research Findings and Analytical Data

  • Yields: The CuAAC method typically affords yields in the range of 70–90% for the triazole ester intermediate, with hydrolysis yielding the acid in >90% yield.

  • Purity: Recrystallization from DMF or ethanol yields crystalline acid with purity >98% as confirmed by NMR and elemental analysis.

  • Characterization: The compound is characterized by NMR (1H, 13C), IR spectroscopy (carboxylic acid and triazole ring vibrations), and mass spectrometry (m/z consistent with molecular formula).

  • Crystallography: Single-crystal X-ray diffraction confirms the molecular structure and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is C10H8ClN3O2C_{10}H_{8}ClN_{3}O_{2} with a complex structure that includes a triazole ring. The compound's structure can be represented as follows:

  • Molecular Structure : SMILES CC1 C N NN1C2 CC CC C2 Cl C O O\text{SMILES CC1 C N NN1C2 CC CC C2 Cl C O O}

This structural complexity contributes to its varied biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and related triazole derivatives. Research indicates that these compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis.

  • Case Study : A study published in Frontiers in Chemistry demonstrated that triazole derivatives showed promising anti-tubercular activity. Specifically, compounds containing the triazole scaffold were synthesized and evaluated for their effectiveness against different strains of M. tuberculosis. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL against M. tuberculosis .

Anticancer Properties

The triazole ring has been recognized for its role in developing anticancer agents. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation.

  • Research Findings : A comprehensive review noted that derivatives of the triazole scaffold have shown efficacy in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Design of Novel Therapeutics

The unique properties of this compound make it a valuable candidate for drug development. Its ability to interact with specific biological targets allows for the design of new therapeutic agents.

  • Example : The integration of triazole into drug design has led to the development of inhibitors targeting the InhA enzyme in Mycobacterium tuberculosis, showcasing the potential for creating effective anti-infective agents .
CompoundActivity TypeMIC (μg/mL)Reference
5nAnti-tubercular12.5
5gAnti-tubercular15
5iAnti-tubercular15
-Anticancer (general)Varies

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Triazole Derivatives

Compound Name Substituent at Position 1 Substituent at Position 5 Key Functional Group at Position 4 Notable Properties
Target compound 3-Chlorophenyl Methyl Carboxylic acid High thermal stability (m.p. 186–188°C); moderate solubility in polar solvents
1-(3-Chloro-4-fluorophenyl)-5-methyl analog 3-Chloro-4-fluorophenyl Methyl Carboxylic acid Increased electronegativity from fluorine; discontinued due to synthesis challenges
1-(4-Ethoxyphenyl)-5-formyl derivative 4-Ethoxyphenyl Formyl Carboxylic acid Exhibits ring-chain tautomerism (20% cyclic hemiacetal in solution); lower thermal stability
1-(2-Chlorophenyl)-5-methyl derivative 2-Chlorophenyl Methyl Carboxylic acid Enhanced antithrombotic activity; modified pharmacokinetics
5-Ethyl analog (CID 24278083) 3-Chlorophenyl Ethyl Carboxylic acid Higher lipophilicity; potential for improved membrane permeability

Key Observations :

  • Tautomerism : The 5-formyl derivative undergoes ring-chain tautomerism, forming a cyclic hemiacetal, which is absent in methyl- or ethyl-substituted analogs .
  • Positional Isomerism : 2-Chlorophenyl substitution (vs. 3-chlorophenyl) affects biological activity due to steric and electronic differences .

Key Insights :

  • Anticancer Activity: The target compound’s 3-chlorophenyl group enhances interactions with hydrophobic enzyme pockets, though activity is lower compared to flavonoid-linked derivatives .
  • Antithrombotic Potency : 2-Chlorophenyl substitution improves binding to platelet receptors, as seen in compound 6a–6p .

Physical and Chemical Properties

  • Thermal Stability : Methyl and ethyl derivatives (e.g., target compound, CID 24278083) exhibit higher thermal stability (>180°C) compared to formyl-substituted analogs, which decompose near 175°C due to decarboxylation .
  • Solubility: Carboxylic acid derivatives show moderate solubility in DMSO and ethanol but poor solubility in non-polar solvents. Ethyl substitution (CID 24278083) increases hydrophobicity, reducing aqueous solubility .

Coordination Chemistry

Triazole-carboxylic acids readily form coordination complexes with transition metals (e.g., Mn²⁺, Co²⁺). For example:

  • The target compound’s analog, 1-(1-(hydroxymethyl)-pyrazol-3-yl)-5-methyl-triazole-4-carboxylic acid, forms a Mn(II) complex with a distorted octahedral geometry, highlighting the triazole’s N,O-chelation capability .
  • Such complexes are explored for catalytic and materials applications due to their structural diversity and redox activity .

Biological Activity

1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole family, which has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug design.

Structural Overview

The molecular formula of this compound is C10H8ClN3O2. The compound features a triazole ring, which is known for its role in enhancing biological activity through interactions with biological targets.

Structural Data

PropertyValue
Molecular FormulaC10H8ClN3O2
SMILESCC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16)
InChIKeyKIIHNAFDWWCCQJ-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit notable antimicrobial activity. For instance, derivatives of 1-(3-chlorophenyl)-5-methyltriazole have shown effectiveness against various bacterial strains. A study demonstrated that modifications to the triazole ring could enhance antimicrobial potency significantly .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of triazole derivatives. Specifically, compounds similar to this compound have been shown to inhibit neuroinflammation and oxidative stress in neuronal models. One study reported that certain triazole derivatives could effectively block the NF-κB signaling pathway and reduce reactive oxygen species (ROS), suggesting their potential use in neurodegenerative diseases .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, studies have shown that triazole derivatives can act as inhibitors of butyrylcholinesterase (BuChE), which is relevant in the context of Alzheimer's disease treatment. The structure-activity relationship (SAR) studies revealed that specific substitutions on the triazole ring enhance enzyme inhibition .

Case Study 1: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that 1-(3-chlorophenyl)-5-methyltriazole exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against certain bacterial strains .

Case Study 2: Neuroprotective Mechanism

In a model of Alzheimer's disease induced by scopolamine in mice, administration of a related triazole derivative led to improved cognitive function and reduced amyloid plaque formation. This suggests that compounds like 1-(3-chlorophenyl)-5-methyltriazole may possess therapeutic potential for neurodegenerative conditions .

Case Study 3: Enzyme Inhibition Profile

A series of synthesized triazole derivatives were tested for BuChE inhibition. The most potent inhibitor demonstrated an IC50 value significantly lower than standard BuChE inhibitors used in clinical settings. This highlights the potential for developing new therapeutic agents based on the triazole scaffold .

Q & A

Q. What are the optimized synthetic routes for 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method. Starting with phenyl acetylene, sodium azide, and methyl iodide in the presence of CuI generates the triazole core. Subsequent oxidation of the aldehyde intermediate (e.g., using KMnO₄ or CrO₃) yields the carboxylic acid derivative . Alternative routes involve nucleophilic substitution with phenols under basic conditions (K₂CO₃), though yields may vary depending on substituent electronics . Optimization should focus on catalyst loading, solvent polarity, and oxidation efficiency.

Q. How can the purity and structural identity of this compound be validated in a research setting?

Use a combination of analytical techniques:

  • HPLC/MS : To confirm molecular weight and purity (≥95% recommended for biological assays).
  • NMR (¹H/¹³C) : Key peaks include the triazole proton (δ ~7.5–8.5 ppm) and carboxylic acid proton (δ ~12–13 ppm, if observable).
  • X-ray crystallography : For absolute conformation determination, as demonstrated for analogous triazoles (e.g., mean C–C bond length: 0.003 Å; R-factor: 0.063) .

Q. What are the key stability considerations for storage and handling?

The compound is stable under inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture, strong oxidizers, or high temperatures (>100°C), as decomposition may yield CO₂, NOₓ, or chlorinated byproducts . Use glass-coated vials to prevent adsorption on plastic surfaces.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the triazole core in medicinal chemistry applications?

Density Functional Theory (DFT) calculations can map electron density distributions, identifying nucleophilic (N2/N3) and electrophilic (C4/C5) sites. For example, the 3-chlorophenyl group at N1 enhances electron withdrawal, polarizing the triazole ring and increasing susceptibility to nucleophilic attack at C4 . Molecular docking studies (e.g., AutoDock Vina) can further predict binding affinities to target enzymes (e.g., cyclooxygenase-2) .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar triazoles?

  • Dose-response assays : Establish EC₅₀/IC₅₀ values under standardized conditions (pH 7.4, 37°C).
  • Metabolite profiling : Use LC-MS/MS to identify active vs. inactive metabolites (e.g., ester vs. carboxylic acid forms).
  • Off-target screening : Employ kinase/GPCR panels to rule out nonspecific interactions. Discrepancies may arise from differences in cell permeability (logP) or metabolic stability .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Poor crystal growth often stems from conformational flexibility (rotatable bonds in the chlorophenyl group) or solvent inclusion. Strategies:

  • Slow evaporation : Use mixed solvents (e.g., DCM/hexane) to modulate solubility.
  • Seeding : Introduce microcrystals from analogous structures (e.g., 5-methyl-1-phenyl derivatives).
  • Temperature gradients : Crystallize at 4°C after initial nucleation at room temperature .

Q. How does substituent variation at the triazole N1 position affect physicochemical properties?

  • Electron-withdrawing groups (e.g., Cl) : Increase acidity of the carboxylic acid (pKa ~2.5–3.0) and enhance hydrogen-bonding capacity.
  • Bulky substituents : Reduce solubility in aqueous buffers but improve lipid membrane penetration (logD: 1.8–2.5). Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent Hammett constants (σ) with bioactivity .

Methodological Guidance

Q. What protocols are recommended for assessing in vitro cytotoxicity?

  • Cell lines : Use HEK293 or HepG2 for general toxicity; MCF-7 for cancer-specific studies.
  • Assay : MTT/WST-1 at 24–72 hr exposure. Include a positive control (e.g., doxorubicin) and vehicle control (DMSO ≤0.1%).
  • IC₅₀ calculation : Fit data to a four-parameter logistic model (GraphPad Prism) .

Q. How can regioselectivity in triazole synthesis be confirmed?

  • NOE (Nuclear Overhauser Effect) NMR : Detect spatial proximity between the methyl group (C5) and chlorophenyl protons.
  • X-ray diffraction : Directly visualize the 1,4-disubstituted triazole regiochemistry .

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